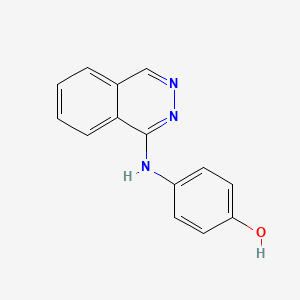

4-(Phthalazin-1-ylamino)phenol

Description

4-(Phthalazin-1-ylamino)phenol is a heterocyclic compound featuring a phthalazine core linked to a phenolic group via an amino bridge. Phthalazine derivatives are widely studied for their diverse pharmacological and material science applications, including anticancer, antimicrobial, and nonlinear optical (NLO) properties . The presence of the phenol moiety enhances solubility and hydrogen-bonding capacity, which is critical for interactions in biological systems or material matrices.

Properties

Molecular Formula |

C14H11N3O |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

4-(phthalazin-1-ylamino)phenol |

InChI |

InChI=1S/C14H11N3O/c18-12-7-5-11(6-8-12)16-14-13-4-2-1-3-10(13)9-15-17-14/h1-9,18H,(H,16,17) |

InChI Key |

QOBATJOKRUDYFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NC3=CC=C(C=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Chloro-N-(4-(4-methylphthalazin-1-ylamino)phenyl)benzamide (5d)

- Structure : Contains a methyl-substituted phthalazine core and a benzamide group.

- Synthesis : Achieved in 51% yield via nucleophilic substitution, with characterization by $^1$H NMR, FT-IR, and MS .

- Key Differences: The benzamide and methyl groups introduce steric bulk and alter electronic properties compared to the simpler phenol derivative.

1-Aryl-3-(4-(4-substituted phthalazin-1-ylamino)phenyl)ureas (6a-f)

- Structure: Urea-linked aryl groups replace the phenol in 4-(Phthalazin-1-ylamino)phenol.

- Synthesis : Yields range from 30–53%, with melting points varying (145–171°C) depending on substituents .

- Applications : Explored for antitumor activity, with substituents like chlorophenyl (6b) showing higher stability and activity .

4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide

- Structure: Combines phthalazin-1-ylamino, phenol, and benzamide moieties.

- Key Differences : The benzamide group increases molecular weight (C${21}$H${18}$N$4$O$2$) and introduces amide-based polarity.

- Applications : Tested as a Kallikrein 14 inhibitor (IC$_{50}$ = 96,000 nM), suggesting lower potency compared to optimized derivatives .

Antitumor Activity

- 4-(Phthalazin-1-ylamino)phenol Derivatives: Derivatives with urea or benzamide groups (e.g., 6a-f) show enhanced antitumor activity due to improved DNA intercalation or enzyme inhibition .

- Isoindole-1,3-dione Derivatives (e.g., compound 12 in ): Exhibit antitumor effects via isoindole-1,3-dione’s ability to disrupt cellular redox balance, a mechanism distinct from phenol-based phthalazines .

Nonlinear Optical (NLO) Properties

- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (): Demonstrates strong NLO activity (nonlinear refractive index $n_2 = 10^{-6}$ cm$^2$/W) due to charge transfer interactions.

Physicochemical and Electronic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.